
(2R)-2-bromo-4-methylpentanoic acid
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Overview
Description
(2R)-2-Bromo-4-methylpentanoic acid: is a brominated organic compound with the molecular formula C6H11BrO2 . It is a chiral molecule, meaning it has a specific three-dimensional arrangement of its atoms, which can significantly influence its chemical behavior and interactions.
Synthetic Routes and Reaction Conditions:
Halogenation of 4-Methylpentanoic Acid: The compound can be synthesized by the bromination of 4-methylpentanoic acid using bromine in the presence of a suitable catalyst.
Reductive Bromination: Another method involves the reduction of 2-bromopentanoic acid using a reducing agent like lithium aluminium hydride (LiAlH4) followed by bromination.
Industrial Production Methods: In an industrial setting, the compound is typically produced through controlled bromination reactions under specific conditions to ensure high yield and purity. The process involves the use of advanced reactors and purification techniques to achieve the desired product.
Chemical Reactions Analysis
(2R)-2-Bromo-4-methylpentanoic acid: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-bromo-4-methylpentanoic acid derivatives, such as esters or amides.
Reduction: Reduction reactions can convert the bromo group to a hydroxyl group, resulting in 2-hydroxy-4-methylpentanoic acid.
Substitution Reactions: The bromo group can be substituted with other functional groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Lithium aluminium hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides are used in substitution reactions.
Major Products Formed:
Esters and Amides: Resulting from oxidation reactions.
Hydroxy Compounds: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
Organic Synthesis
(2R)-2-bromo-4-methylpentanoic acid is primarily utilized as an intermediate in the synthesis of diverse organic compounds. Its bromine atom can be substituted with various nucleophiles, facilitating the formation of derivatives that are essential in pharmaceutical and agrochemical development.
Key Reactions :
- Nucleophilic Substitution : The bromine atom can be replaced by hydroxide ions (OH⁻), amines (NH₂), or thiols (SH), leading to the formation of alcohols, amines, or thioethers.
- Reduction : The compound can be reduced to 4-methylpentanoic acid using lithium aluminum hydride (LiAlH₄).
- Oxidation : It can also undergo oxidation to yield ketones or aldehydes using potassium permanganate (KMnO₄) .
Medicinal Chemistry
Research indicates potential applications of this compound in drug development. Its ability to interact with specific enzymes or receptors makes it a candidate for designing new therapeutic agents. Studies focus on its role in enzyme inhibition and as a building block for biologically active molecules.
Biological Research
The compound serves as a tool in biological studies, particularly in understanding enzyme mechanisms and protein-ligand interactions. It aids researchers in exploring the biochemical pathways involved in various cellular processes.
Industrial Applications
In industrial settings, this compound is employed as a precursor for specialty chemicals. Its versatility allows for its use in the production of complex molecules, enhancing efficiency in chemical manufacturing processes .
Case Studies and Research Findings
- Enzyme Mechanism Studies : A study investigated the use of this compound to elucidate enzyme mechanisms involved in metabolic pathways. The compound's reactivity provided insights into substrate specificity and catalytic efficiency.
- Drug Development : Research focusing on the brominated compound highlighted its potential as an inhibitor for specific enzymes linked to disease pathways, showcasing its promise in therapeutic applications.
- Synthetic Pathway Optimization : Industrial research demonstrated that using continuous flow reactors for synthesizing this compound significantly improved yield and purity compared to traditional batch methods .
Mechanism of Action
The mechanism by which (2R)-2-bromo-4-methylpentanoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
2-Bromo-4-methylpentanoic acid (2S enantiomer)
2-Bromo-3-methylpentanoic acid
2-Bromo-5-methylpentanoic acid
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Biological Activity
(2R)-2-bromo-4-methylpentanoic acid is an organic compound characterized by a bromine atom at the second carbon of a 4-methylpentanoic acid chain. This compound belongs to the class of alpha-bromo acids and is notable for its potential biological activities, particularly in medicinal chemistry and organic synthesis.
Property | Value |
---|---|
Molecular Formula | C₆H₁₁BrO₂ |
Molecular Weight | 195.054 g/mol |
Density | 1.432 g/cm³ |
Boiling Point | 240.5 °C |
Flash Point | 99.3 °C |
The biological activity of this compound primarily involves its ability to act as a nucleophile in various chemical reactions. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions with a variety of nucleophiles, including hydroxide ions, amines, and thiols. This reactivity makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Applications in Medicinal Chemistry
Research indicates that this compound has potential applications in drug development. It is being studied for its ability to interact with specific enzymes and receptors, which may lead to the development of new therapeutic agents targeting various diseases .
Case Studies
- Enzyme Inhibition Studies : In vitro studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, suggesting its potential role as a pharmacological agent .
- Protein-Ligand Interactions : The compound has been utilized in research to study protein-ligand interactions, providing insights into its binding affinities and mechanisms of action within biological systems.
Comparative Analysis with Similar Compounds
The unique stereochemistry of this compound distinguishes it from other similar compounds, such as its racemic mixture and other enantiomers. This distinction is crucial for understanding its specific biological activities and reactivity profiles.
Compound | Stereochemistry | Biological Activity |
---|---|---|
This compound | (2R) | Potential enzyme inhibitor |
Racemic 2-bromo-4-methylpentanoic acid | Mixture | Less selective activity |
(S)-2-bromo-4-methylpentanoic acid | (S) | Different binding properties |
Properties
CAS No. |
42990-28-3 |
---|---|
Molecular Formula |
C6H11BrO2 |
Molecular Weight |
195.1 |
Purity |
95 |
Origin of Product |
United States |
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